molecular formula C15H24N2O B471296 (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine CAS No. 726162-66-9

(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine

Cat. No.: B471296
CAS No.: 726162-66-9
M. Wt: 248.36g/mol
InChI Key: GNQVJZDBBVUURJ-UHFFFAOYSA-N
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Description

(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine, with the CAS Number 726162-66-9, is an organic compound with the molecular formula C15H24N2O and a molecular weight of 248.36 g/mol . This amine features a pyrrolidine ring substituted with an ethyl group and a methoxy-benzyl group, a structural motif of significant interest in medicinal chemistry. Key physicochemical properties include a predicted density of 1.0±0.1 g/cm³ and a boiling point of 340.3±17.0 °C at 760 mmHg . Compounds within this chemical class are frequently investigated as key synthetic intermediates or active scaffolds in drug discovery. Specifically, analogous structures featuring the 1-ethyl-pyrrolidin-2-ylmethyl amine group have been identified and patented as serotonin receptor ligands . This suggests potential research applications for this compound in the development and synthesis of central nervous system (CNS) active agents, potentially for the treatment of neuropsychiatric disorders . As a building block, it can be utilized in organic synthesis and method development for creating more complex molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1-(1-ethylpyrrolidin-2-yl)-N-[(2-methoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-3-17-10-6-8-14(17)12-16-11-13-7-4-5-9-15(13)18-2/h4-5,7,9,14,16H,3,6,8,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQVJZDBBVUURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Hydrogenation Conditions and Outcomes

ExampleSolventTemperature (°C)Pressure (atm)Selectivity (%)
11H₂O70183.7
120.1 M amine sulfate70184.2
131.0 M amine sulfate70184.2

Purification and Characterization

Post-synthesis purification is critical for pharmaceutical-grade output:

  • Liquid-liquid extraction with dichloromethane/water removes unreacted substrates.

  • Vacuum distillation isolates the amine core (40–45°C at 10 mmHg).

  • Recrystallization from methanol/ethanol yields >99% purity.

Analytical validation employs:

  • HPLC (CHIRALPAK ADH column) for enantiomeric excess.

  • GC-MS for molecular weight confirmation.

Scalability and Industrial Adaptations

The hydrogenation and enzymatic methods are scalable:

  • Flow reactors enable continuous production with minimal catalyst degradation.

  • Immobilized lipases (e.g., on silica or chitosan) reduce enzyme costs in large batches.

Challenges and Optimization Opportunities

  • Byproduct Formation : Nitro reduction may yield undesired hydroxylamines; optimizing H₂/CO₂ ratios mitigates this.

  • Enzyme Stability : PFL lipase retains >90% activity after 5 cycles when immobilized.

  • Solvent Selection : Acetonitrile increases lipase activity but requires careful waste management .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Antidepressant Properties

Recent studies have highlighted the potential of pyrrolidine derivatives, including (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine, in the development of antidepressant medications. The compound's structure allows it to interact with neurotransmitter systems, which can lead to significant antidepressant effects. Research indicates that compounds with similar structures have been synthesized and evaluated for their efficacy in treating depression, showing promise in preclinical models .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. Similar pyrrolidine derivatives have demonstrated significant inhibition of pro-inflammatory cytokines and pathways in various studies. For instance, derivatives have shown effective inhibition of nitric oxide production and other inflammatory markers, suggesting that this compound could exhibit comparable effects .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that can include metal-catalyzed processes. These methods allow for the efficient formation of complex amine structures that are crucial for biological activity. The compound's synthesis often employs strategies that enhance yield and purity, making it suitable for further pharmacological testing .

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1N-AlkylationEthyl iodide + Pyrrolidine85
2BenzylationBenzyl chloride + Amino compound90
3PurificationColumn chromatography>95

Antidepressant Efficacy Study

A study published in a pharmacological journal evaluated the antidepressant effects of structurally similar compounds to this compound. The research involved behavioral assays in rodent models where the tested compounds exhibited significant reductions in depressive-like behaviors compared to control groups .

Inflammatory Response Modulation

Another case study focused on the anti-inflammatory potential of pyrrolidine derivatives, where compounds similar to this compound were administered to mice subjected to inflammatory stimuli. The results showed a marked decrease in edema and inflammatory cell infiltration, indicating a strong therapeutic potential .

Mechanism of Action

The mechanism of action of (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Structural Features Key Differences vs. Target Compound Source/Evidence
(1-Ethylpyrrolidin-2-yl)methylamine C₁₃H₂₈N₂ Pyrrolidine with 2-methylpentyl substituent Aliphatic chain instead of aromatic benzyl
(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine C₁₈H₁₉N₃O 2-Methoxy-benzyl + pyrazole-benzyl Pyrazole heterocycle replaces pyrrolidine
2-(1-Benzyl-pyrrolidin-3-yl)-ethylamine C₁₃H₂₀N₂ Benzyl-pyrrolidine + ethylamine Lacks methoxy group; simpler substitution
1-(1-Bromo-3-pyrrolidin-2-yl-imidazo[1,5-a]pyrazin-8-yl)-(4-methoxy-benzyl)-amine C₁₉H₂₁BrN₆O Imidazopyrazine core + 4-methoxy-benzyl Brominated heterocycle; 4-methoxy vs. 2-methoxy
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine C₁₅H₂₅N₃ Stereospecific S-configuration + methyl group Methylated benzyl; amino-ethyl side chain

Physicochemical Properties

  • Basicity : The pyrrolidine ring (pKa ~10-11) contributes to basicity, similar to piperidine derivatives (). Fluorinated analogs (e.g., ) exhibit reduced basicity due to electron-withdrawing effects.
  • Solubility : Methoxy groups improve aqueous solubility compared to halogenated derivatives (e.g., ), though heterocyclic analogs (e.g., pyrazole in ) may exhibit variable solubility.

Research Challenges and Contradictions

  • Activity Discrepancies: Minor structural changes (e.g., 2-methoxy vs. 4-methoxy substitution in ) can drastically alter receptor affinity or metabolic stability.
  • Data Limitations : Direct pharmacological data for the target compound is scarce, requiring extrapolation from analogs.

Biological Activity

(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine, also known as compound 726162-66-9, is a synthetic organic molecule with potential applications in pharmacology and medicinal chemistry. This compound features a pyrrolidine ring and a methoxy-substituted benzyl group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H19N(CAS No 726162 66 9)\text{C}_{14}\text{H}_{19}\text{N}\quad (\text{CAS No 726162 66 9})

1. Neurotransmitter Modulation

Compounds similar to this compound have been shown to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. The presence of the pyrrolidine moiety may enhance binding affinity to various receptors, including serotonin and dopamine receptors .

2. Antioxidant Properties

The methoxy group in the compound may enhance its ability to scavenge free radicals, providing protective effects against oxidative stress. This property is significant for potential applications in neuroprotection and anti-aging therapies .

3. Anticancer Activity

Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, structure-activity relationship studies have highlighted that modifications to the benzyl group can influence the compound's potency against cancer cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. A comparative analysis with related compounds reveals insights into SAR:

Compound NameStructure FeaturesBiological Activity
1-(4-Methoxybenzyl)pyrrolidineSimilar benzyl substitutionNeurotransmitter modulation
1-EthylpyrrolidineLacks methoxy groupBasic neurotransmitter activity
4-Methoxy-N,N-dimethylbenzamineDimethyl substitution instead of ethylAntioxidant properties

Case Studies

Case Study 1: Antiarrhythmic Effects
A study evaluated the antiarrhythmic effects of derivatives of this compound on isolated guinea pig heart tissues. The results indicated significant modulation of cardiac rhythm, suggesting potential therapeutic applications in cardiology.

Case Study 2: Inhibitory Effects on Liver Cells
Research into the effects of this compound on immortalized rat hepatic stellate cells (HSC-T6) revealed its potential role in liver fibrosis and cirrhosis treatment. The findings demonstrated that certain derivatives could inhibit cell proliferation, marking a promising avenue for liver disease therapies .

Q & A

Q. What are the standard synthetic routes for (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine?

  • Methodological Answer : The compound can be synthesized via reductive amination or coupling reactions. For example:
  • Reductive Amination : Combine 1-ethyl-pyrrolidine-2-carbaldehyde with 2-methoxybenzylamine in a polar solvent (e.g., DMF), followed by reduction using sodium cyanoborohydride (NaBH3CN) under mild acidic conditions .
  • Coupling Reactions : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to link pyrrolidine and benzylamine derivatives in anhydrous tetrahydrofuran (THF) at low temperatures, followed by purification via column chromatography .
  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like Schiff bases or unreacted intermediates .

Q. Table 1: Comparison of Synthetic Methods

MethodSolventReducing AgentYield (%)Reference
Reductive AminationDMFNaBH3CN65–75
Carbodiimide CouplingTHFEDC/HOBt80–88

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm structural integrity. For example, the ethyl-pyrrolidinyl protons appear as multiplets at δ 1.2–2.5 ppm, while the methoxybenzyl group shows a singlet at δ 3.8 ppm for the OCH3 group .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H]+ peaks. Expected m/z: ~275.3 (exact mass depends on substituents) .
  • HPLC Purity Analysis : Use a C18 column with acetonitrile/water gradient (70:30) to assess purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodological Answer :
  • Byproduct Analysis : Common byproducts include unreacted aldehydes or imine intermediates. Use LC-MS to identify contaminants .
  • Optimization Strategies :
  • Temperature Control : Maintain reactions at 0–5°C during coupling to suppress side reactions .
  • Catalyst Screening : Test alternatives to EDC/HOBt (e.g., DCC/DMAP) for improved selectivity .
  • Purification : Employ Biotage® flash chromatography with hexane/ethyl acetate gradients to resolve closely eluting impurities .

Q. What computational methods predict the compound's reactivity and binding affinity?

  • Methodological Answer :
  • Retrosynthetic Analysis : Use tools like Synthia or Reaxys to identify feasible precursors (e.g., 2-methoxybenzaldehyde and pyrrolidine derivatives) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., GPCRs) using AutoDock Vina. Parameterize force fields for amine groups to assess hydrogen-bonding potential .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for derivatization .

Q. How to design catalytic studies involving this amine as a ligand?

  • Methodological Answer :
  • Ligand Design : Modify the pyrrolidine nitrogen for metal coordination (e.g., introduce pyridyl groups via Sonogashira coupling) .
  • Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(OAc)₂. Monitor turnover frequency (TOF) via GC-MS .
  • Table 2: Catalytic Performance
Metal CenterReaction TypeTOF (h⁻¹)Yield (%)Reference
Pd(II)Suzuki-Miyaura120092
Cu(I)Aza-Michael85088

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for similar amines?

  • Methodological Answer :
  • Source Evaluation : Compare solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst batches .
  • Reproducibility Checks : Replicate protocols with strict inert conditions (argon atmosphere) to exclude moisture/oxygen interference .
  • Statistical Analysis : Perform triplicate experiments with ANOVA to assess significance of yield variations .

Pharmacological Evaluation

Q. What assays are recommended for assessing biological activity?

  • Methodological Answer :
  • Receptor Binding Assays : Radiolabeled ligand competition studies (e.g., 3H^3H-spiperone for dopamine receptors) .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (λ = 412 nm) .
  • Cytotoxicity Screening : Use MTT assays on HEK-293 cells to establish IC50 values .

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